molecular formula C23H21ClN2O4S B11241739 N-benzyl-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-benzyl-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11241739
M. Wt: 456.9 g/mol
InChI Key: LHDGWAVJMAHTNS-UHFFFAOYSA-N
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Description

N-BENZYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique benzoxazine ring structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

N-BENZYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, anti-cancer, and anti-microbial properties.

    Material Science: Utilized in the synthesis of advanced polymers and resins with enhanced thermal and mechanical properties.

    Biological Studies: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-BENZYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-6-CHLORO-4-METHYLBENZO[D]THIAZOL-2-AMINE
  • N-BENZYL-6-CHLORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE

Uniqueness

N-BENZYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its benzoxazine ring structure combined with the presence of multiple functional groups, such as the benzyl, chloro, sulfonyl, and carboxamide groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

N-benzyl-6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O4S/c1-16-7-10-19(11-8-16)31(28,29)26-15-22(30-21-12-9-18(24)13-20(21)26)23(27)25-14-17-5-3-2-4-6-17/h2-13,22H,14-15H2,1H3,(H,25,27)

InChI Key

LHDGWAVJMAHTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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